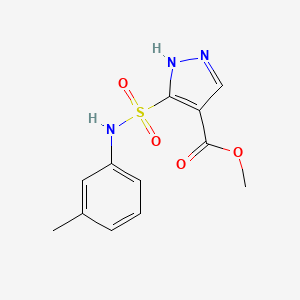

methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfamoyl group at position 5 (substituted with an m-tolyl moiety) and a methyl ester at position 3. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antifungal properties.

Properties

IUPAC Name |

methyl 5-[(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-4-3-5-9(6-8)15-20(17,18)11-10(7-13-14-11)12(16)19-2/h3-7,15H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIJOITWUHAWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the Carboxylate Group: The carboxylate group is introduced by esterification of the pyrazole ring with methanol in the presence of a strong acid catalyst.

Sulfonamide Formation: The sulfonamide group is formed by reacting the pyrazole ester with m-tolylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonamides.

Scientific Research Applications

Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in:

- Ester vs. Amide Functional Groups : Substitution of the methyl ester (COOCH₃) with an ethyl ester (COOC₂H₅) or carboxamide (CONH₂) alters lipophilicity and metabolic stability.

- Aryl Substituents on the Sulfamoyl Group : Variations in the aryl group (e.g., m-tolyl, 3-chloro-4-methylphenyl) influence steric and electronic properties, impacting solubility and binding affinity.

Table 1: Structural and Physical Properties of Selected Analogs

Impact of Substituents on Physicochemical Properties

- Melting Points : Electron-withdrawing groups (e.g., Cl in 3b) increase melting points (171–172°C vs. 133–135°C for 3a) due to enhanced crystallinity .

Biological Activity

Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a sulfonamide derivative belonging to the pyrazole class of compounds. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Pyrazole Ring : A five-membered ring that contributes to the compound's reactivity.

- Carboxylate Group : Enhances solubility and biological activity.

- Sulfonamide Group : Plays a crucial role in enzyme inhibition.

The molecular formula is with a molecular weight of 252.29 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamide moiety mimics natural substrates, allowing it to bind effectively to the active sites of target enzymes. This binding can inhibit enzyme activity, disrupting various biochemical pathways essential for cellular function.

Target Enzymes

- Carbonic Anhydrase : Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

- Cyclooxygenase (COX) : Potential anti-inflammatory effects through COX inhibition.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential as an antibacterial agent, showing effectiveness against various bacterial strains.

Anticancer Activity

Studies have demonstrated that pyrazoles can act as anticancer agents. For instance, related compounds have shown cytotoxic effects in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The combination of pyrazoles with traditional chemotherapeutics like doxorubicin has been explored for synergistic effects, enhancing overall efficacy against resistant cancer types .

Case Studies

- Cytotoxicity Assays : In vitro studies have tested this compound in various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis.

- Enzyme Inhibition Studies : Detailed kinetic studies have shown that this compound can effectively inhibit carbonic anhydrase with IC50 values comparable to established inhibitors.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| Methyl 5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate | Structure | Antimicrobial, Anticancer | Similar mechanism but less potent than m-tolyl variant. |

| Methyl 5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate | Structure | Antimicrobial | Effective against Gram-positive bacteria. |

| Methyl 5-(N-(o-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate | Structure | Anticancer | Lower cytotoxicity compared to m-tolyl derivative. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.